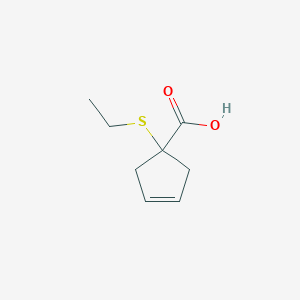
1-(Ethylsulfanyl)cyclopent-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylsulfanyl)cyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2S. This compound is characterized by the presence of a cyclopentene ring substituted with an ethylsulfanyl group and a carboxylic acid group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(Ethylsulfanyl)cyclopent-3-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further modified to obtain the desired compound .
Análisis De Reacciones Químicas
1-(Ethylsulfanyl)cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium ethoxide). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Ethylsulfanyl)cyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(Ethylsulfanyl)cyclopent-3-ene-1-carboxylic acid is not well-documented. its derivatives are known to interact with various molecular targets and pathways. For example, some derivatives may inhibit specific enzymes or interfere with cellular processes, leading to their observed biological activities .
Comparación Con Compuestos Similares
1-(Ethylsulfanyl)cyclopent-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopent-3-ene-1-carboxylic acid: Lacks the ethylsulfanyl group, making it less versatile in certain chemical reactions.
Ethyl cyclopent-3-ene-1-carboxylate: Contains an ester group instead of a carboxylic acid group, leading to different reactivity and applications.
Cyclopent-3-ene-1,1-dicarboxylic acid: Contains two carboxylic acid groups, which can lead to different chemical properties and uses
The presence of the ethylsulfanyl group in this compound makes it unique and provides additional functionalization options, enhancing its utility in organic synthesis and research applications.
Propiedades
Fórmula molecular |
C8H12O2S |
|---|---|
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
1-ethylsulfanylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2S/c1-2-11-8(7(9)10)5-3-4-6-8/h3-4H,2,5-6H2,1H3,(H,9,10) |
Clave InChI |
KNGHFZZJXPAGQI-UHFFFAOYSA-N |
SMILES canónico |
CCSC1(CC=CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-2,3-dihydroxybutanedioic acid;2-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13308271.png)
![3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine](/img/structure/B13308272.png)

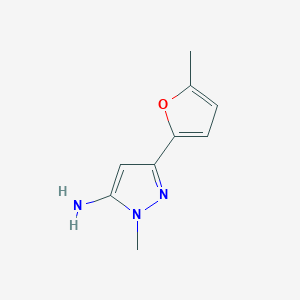
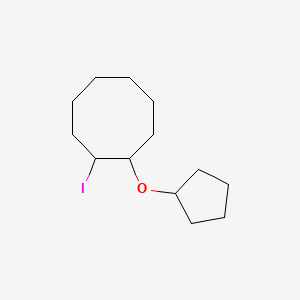
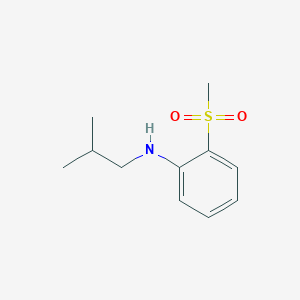
![4-[4-(2-Methoxyethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13308321.png)
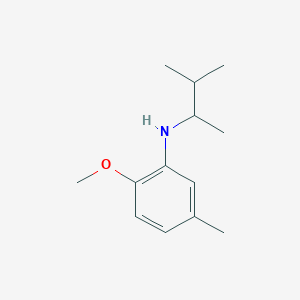


![3-[2-(Methylsulfanyl)ethoxy]azetidine](/img/structure/B13308343.png)
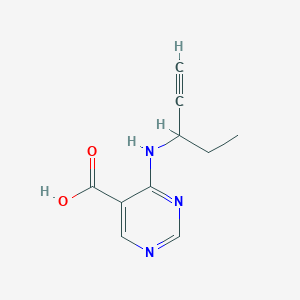
![N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
![4-[(1-Propylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13308354.png)
